molecular formula C24H26ClN7OS B609930 PF-04628935

PF-04628935

Cat. No.: B609930
M. Wt: 496.0 g/mol
InChI Key: MTDYDDJVCIHZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF 04628935 is a potent antagonist and inverse agonist of the ghrelin receptor, specifically the growth hormone secretagogue receptor 1a (GHS-R1a). This compound has an IC50 value of 4.6 nM, indicating its high potency. Ghrelin and its receptor are involved in the regulation of food intake and long-term energy homeostasis, making PF 04628935 of interest for research into obesity and other metabolic disorders .

Mechanism of Action

Target of Action

PF-04628935, also known as 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone, primarily targets the Ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHS-R1a) . This receptor plays a crucial role in regulating food intake and long-term energy homeostasis .

Mode of Action

This compound acts as a potent inverse agonist of the Ghrelin receptor . An inverse agonist is a type of drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist.

Biochemical Pathways

The Ghrelin receptor is involved in the regulation of food intake and long-term energy homeostasis . By acting as an inverse agonist, this compound can potentially downregulate these processes, making it of interest for research into obesity and other metabolic disorders .

Pharmacokinetics

This compound exhibits oral bioavailability of 43% in rats . This means that when administered orally, about 43% of the administered dose reaches the systemic circulation, which is a measure of the drug’s bioavailability. This compound also shows reasonable penetration into the brain , which is important for drugs that need to exert their effects in the central nervous system.

Result of Action

As an inverse agonist of the Ghrelin receptor, this compound could potentially lead to decreased food intake and energy homeostasis . This could result in weight loss and other changes in metabolic parameters, making it a potential candidate for the treatment of obesity and related metabolic disorders .

Biochemical Analysis

Biochemical Properties

PF-04628935 is a potent antagonist/inverse agonist of the ghrelin receptor, specifically the growth hormone secretagogue receptor 1a (GHS-R1a), with an IC50 of 4.6 nM . Ghrelin and GHS-R1a are involved in the regulation of food intake and long-term energy homeostasis. By inhibiting the ghrelin receptor, this compound can potentially modulate these processes, making it of interest for obesity and other metabolic disorders . The compound is orally bioavailable and brain penetrant, which enhances its potential therapeutic applications .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to stress and anxiety. The compound’s ability to penetrate the brain allows it to interact with central nervous system pathways, potentially modulating stress and anxiety responses . Additionally, this compound’s inhibition of the ghrelin receptor can impact cellular metabolism and energy homeostasis, further highlighting its potential in treating metabolic disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ghrelin receptor, GHS-R1a, and acting as an inverse agonist . This binding inhibits the receptor’s activity, leading to a decrease in ghrelin signaling. Ghrelin is known to stimulate appetite and promote fat storage, so inhibiting its receptor can help regulate food intake and energy balance . The compound’s high affinity for the ghrelin receptor and its ability to penetrate the brain make it particularly effective in modulating these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that the compound remains effective in inhibiting the ghrelin receptor for extended periods, making it suitable for long-term studies . Additionally, this compound’s stability in various solvents, such as DMSO, further supports its use in laboratory research .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects. At lower doses, the compound effectively inhibits the ghrelin receptor without causing significant adverse effects . At higher doses, some toxic or adverse effects have been observed, highlighting the importance of careful dosage optimization in preclinical studies . The compound’s oral bioavailability and brain penetration also contribute to its effectiveness in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to energy homeostasis and food intake regulation. By inhibiting the ghrelin receptor, the compound can modulate metabolic flux and influence metabolite levels . This interaction with metabolic pathways further underscores its potential in treating metabolic disorders .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s ability to penetrate the brain suggests that it can cross the blood-brain barrier, allowing it to interact with central nervous system pathways . Additionally, this compound’s solubility in solvents like DMSO supports its distribution within cellular environments .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it interacts with the ghrelin receptor . The compound’s ability to penetrate the brain and inhibit the ghrelin receptor highlights its potential in modulating central nervous system pathways related to stress, anxiety, and metabolic regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

PF 04628935 is synthesized through a series of chemical reactions involving the formation of a spirocyclic piperidine-azetidine structure. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of PF 04628935 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

PF 04628935 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

PF 04628935 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the ghrelin receptor and its role in various biochemical pathways.

    Biology: Investigated for its effects on food intake, energy homeostasis, and metabolic disorders.

    Medicine: Potential therapeutic applications in the treatment of obesity, anxiety, and stress-related disorders.

    Industry: Used in the development of new drugs targeting the ghrelin receptor .

Comparison with Similar Compounds

PF 04628935 can be compared with other ghrelin receptor antagonists and inverse agonists, such as:

PF 04628935 is unique due to its high potency, oral bioavailability, and ability to penetrate the brain, making it a valuable tool for research into metabolic disorders and central nervous system effects .

Properties

IUPAC Name

1-[2-[[2-chloro-4-(triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDYDDJVCIHZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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